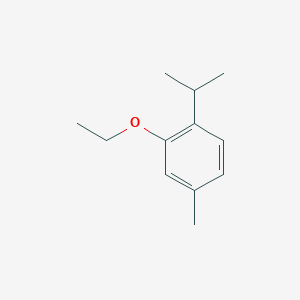

2-Isopropyl-5-methylphenetole

描述

Systematic Nomenclature and Structural Characterization

The precise identification and characterization of a chemical compound are fundamental to scientific investigation. This section outlines the formal naming conventions and structural details of 2-isopropyl-5-methylphenetole.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-ethoxy-4-methyl-1-propan-2-ylbenzene . smolecule.comchemarc.com This name precisely describes the arrangement of its constituent parts: an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a propan-2-yl (isopropyl) group attached to a benzene (B151609) ring.

While the IUPAC name provides an unambiguous descriptor, the compound is also known by other names. Common aliases include O-ethylmenthol and ethylmenthol. smolecule.com

Table 1: Systematic and Common Names of this compound

| Type | Name |

| IUPAC Name | 2-ethoxy-4-methyl-1-propan-2-ylbenzene |

| Common Alias | O-ethylmenthol |

| Common Alias | ethylmenthol |

This table provides the systematic and common names for the compound.

This compound shares its molecular formula, C12H18O, with several other isomers. smolecule.com Its structure is closely related to other aromatic ethers and phenols, most notably thymol (B1683141) (2-isopropyl-5-methylphenol). chembk.comresearchgate.netstenutz.eu Thymol is the phenolic precursor to this compound, where the hydroxyl group (-OH) of thymol is replaced by an ethoxy group (-OC2H5). This structural relationship is significant as it influences the compound's physical and chemical properties. For instance, the presence of the ether linkage instead of a hydroxyl group reduces its ability to act as a hydrogen bond donor.

Another related isomer is carvacrol (B1668589), which is 5-isopropyl-2-methylphenol. Both thymol and carvacrol are naturally occurring phenols found in the essential oils of various plants. researchgate.net The substitution pattern on the aromatic ring differentiates these isomers and, consequently, their biological and chemical activities.

The compound is also structurally similar to other aromatic ethers like anisole (B1667542) (methoxybenzene) and phenetole (B1680304) (ethoxybenzene), which serve as parent structures in nomenclature. wikipedia.org The addition of the isopropyl and methyl substituents on the benzene ring in this compound increases its steric bulk and lipophilicity compared to these simpler ethers.

Table 2: Structural Comparison of Related Compounds

| Compound | Molecular Formula | Key Functional Group(s) |

| This compound | C12H18O | Ether, Isopropyl, Methyl |

| Thymol | C10H14O | Phenol (B47542), Isopropyl, Methyl |

| Carvacrol | C10H14O | Phenol, Isopropyl, Methyl |

| Anisole | C7H8O | Ether (Methoxy) |

| Phenetole | C8H10O | Ether (Ethoxy) |

This interactive table allows for a comparison of the key structural features of this compound and related compounds.

Historical Context of Related Chemical Classes

The study of aromatic ethers and phenols has a rich history that lays the groundwork for understanding compounds like this compound.

Phenols: The history of phenols dates back to the 18th century when they were first isolated in crude form. nih.gov Pure phenol was isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid). wikipedia.orgbyjus.com The structure of phenol was established in 1842. nih.gov Phenols gained prominence in the 19th century, particularly through the work of Joseph Lister in antiseptic surgery. nih.gov The term "phenol" is now used for the class of compounds containing a hydroxyl group directly bonded to an aromatic ring. wikipedia.org

Aromatic Ethers: The study of aromatic ethers also has roots in the 19th century. numberanalytics.com Ethers, in general, are organic compounds with an oxygen atom connected to two alkyl or aryl groups. wikipedia.org The synthesis and reactions of aromatic ethers have been a significant area of organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.com The development of synthetic methods, such as the Williamson ether synthesis, has been crucial for the preparation of a wide variety of ethers, including those with complex substitution patterns like this compound.

Significance in Contemporary Chemical Science

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest in modern chemical science.

The core structure, derived from thymol, positions it within the broad category of monoterpenoids, which are known for a wide range of biological activities. nih.gov Research into related compounds, such as thymol and its derivatives, has explored their potential in various fields. For example, thymol itself has been investigated for its immunomodulatory potential in cancer research. nih.gov

Furthermore, the chemistry of aromatic ethers is a dynamic field. Recent advancements include the use of metal catalysts, such as nickel, for the cross-coupling reactions of aryl ethers. chemistryviews.org These developments open up new possibilities for the synthesis and modification of compounds like this compound, potentially leading to the creation of novel molecules with specific functionalities. The study of such compounds contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies.

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-4-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHCIDWYCKQMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063583 | |

| Record name | 2-Isopropyl-5-methylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-12-1 | |

| Record name | Thymyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4732-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethoxy-4-methyl-1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-ethoxy-4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-5-methylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to 2-Isopropyl-5-methylphenetole

The principal and most well-documented method for the synthesis of this compound is through the etherification of its precursor phenol (B47542), thymol (B1683141).

Etherification Reactions from Precursor Phenols (e.g., Thymol)

The Williamson ether synthesis stands as a classic and versatile method for preparing ethers, including this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, thymol is first deprotonated by a base to form the thymoxide anion, which then acts as a nucleophile, attacking an ethylating agent.

The general reaction can be depicted as follows:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Common ethylating agents include ethyl halides (such as ethyl bromide or ethyl iodide) and diethyl sulfate. The choice of base and solvent system can significantly influence the reaction's efficiency. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often used to generate the phenoxide in situ.

Reaction Conditions for Williamson Ether Synthesis:

| Ethylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Ethyl bromide | Sodium ethoxide | Ethanol (B145695) | Reflux | Good | masterorganicchemistry.com |

| Diethyl sulfate | Sodium hydroxide | Water/Dichloromethane | Room Temp. | High | wikipedia.orgnih.gov |

| Ethyl iodide | Potassium carbonate | Acetone | Reflux | Moderate | sciencemadness.org |

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to conventional methods. acsgcipr.orgcrdeepjournal.orgresearchgate.net In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thymoxide anion from an aqueous phase to an organic phase containing the ethylating agent. This technique can lead to higher yields, milder reaction conditions, and reduced use of organic solvents.

Alternative Synthetic Pathways

While the etherification of thymol is the most direct route, alternative pathways to this compound could theoretically involve the synthesis of the aromatic core with the ether linkage already established. For instance, one could envision a route starting from a precursor like 2-ethoxy-4-methyl-1-isopropylbenzene and introducing the methyl group, though this is a less common and more complex approach. The synthesis of thymol itself from precursors like m-cresol (B1676322) followed by etherification is a more practical "alternative" in a broader sense.

Functionalization and Derivatization Strategies

Once synthesized, this compound can undergo various chemical transformations to introduce new functional groups and create a diverse range of derivatives. These modifications can be targeted at the aromatic ring, the ether linkage, or the alkyl side chains.

Regioselective Modifications of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents—the ethoxy, isopropyl, and methyl groups—are all ortho-, para-directing and activating. The steric hindrance from the bulky isopropyl group and the electronic influence of the ethoxy group will direct incoming electrophiles to specific positions.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely at the position para to the isopropyl group and ortho to the ethoxy group. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of a halogen atom, with regioselectivity influenced by the directing groups. researchgate.net |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Introduction of an alkyl group, though the highly activated ring may be prone to polyalkylation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl group, a more controlled alternative to alkylation. |

The interplay between the electronic and steric effects of the substituents makes precise regiocontrol a key challenge in the derivatization of this molecule.

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions. wikipedia.orgmdma.ch

Acidic Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. masterorganicchemistry.comyoutube.compressbooks.pub The reaction proceeds via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. In this case, the cleavage would likely yield thymol and an ethyl halide.

Reactions of the Alkyl Side Chains

The isopropyl and methyl groups attached to the aromatic ring also present opportunities for functionalization.

Benzylic Bromination: The methyl group, being in a benzylic position, is susceptible to free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comkhanacademy.org This would introduce a bromine atom on the methyl group, creating a reactive handle for further nucleophilic substitution reactions.

Oxidation: The isopropyl group can be oxidized under certain conditions. youtube.com Strong oxidizing agents can potentially cleave the isopropyl group or oxidize it to a carboxylic acid, though this often requires harsh conditions that may also affect other parts of the molecule. More controlled oxidation could potentially lead to the formation of an alcohol or ketone at the benzylic position of the isopropyl group.

Role as a Synthetic Intermediate in Organic Chemistry

This compound, also known as thymol ethyl ether, serves as a functional synthetic intermediate in organic chemistry, primarily through reactions involving its aromatic ring. The structure, featuring a benzene (B151609) ring substituted with an ethoxy, an isopropyl, and a methyl group, allows for the synthesis of a variety of derivatives. The potential for chemical modification makes it a building block for more complex molecules.

The reactivity of the benzene ring in this compound is significantly influenced by its three substituents. The ethoxy (-OC₂H₅) group is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. doubtnut.comwikipedia.org Both the isopropyl and methyl groups are also activating substituents, albeit weaker than the ethoxy group.

In electrophilic aromatic substitution reactions, these activating groups direct incoming electrophiles to specific positions on the ring, primarily the ortho and para positions relative to themselves. wikipedia.org The directing influence of the substituents on this compound can be analyzed as follows:

Ethoxy group (at C1): Directs to positions 2, 4, and 6. The C2 position is occupied by the isopropyl group. Therefore, it strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Isopropyl group (at C2): Directs to positions 1, 3, and 6.

Methyl group (at C5): Directs to positions 2, 4, and 6.

Considering the combined effects, the C4 and C6 positions are the most activated and thus the most likely sites for substitution. The ethoxy group, being the strongest activator, will be the dominant directing influence. However, the C6 position is flanked by the bulky ethoxy and isopropyl groups, which creates significant steric hindrance. Consequently, electrophilic substitution is most likely to occur at the less sterically hindered C4 position.

This preferential substitution is observed in the closely related compound, thymol (2-isopropyl-5-methylphenol). The bromination of thymol under mild conditions yields 4-bromothymol as the main product, demonstrating the directing effects and steric hindrance that favor substitution at the C4 position. It is well-established that similar reactivity patterns are followed for its ether derivatives.

Potential synthetic transformations where this compound can act as an intermediate include halogenation, nitration, and Friedel-Crafts reactions. These reactions would introduce new functional groups onto the aromatic ring, creating a diverse range of chemical derivatives. For instance, nitration would introduce a nitro group, which can be subsequently reduced to an amine, opening pathways to synthesize amides, sulfonamides, and other nitrogen-containing compounds.

The table below outlines the predicted outcomes of key electrophilic aromatic substitution reactions using this compound as the starting intermediate.

| Reaction Type | Reagents | Predicted Major Product | Significance of Transformation |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ or NBS | 4-Bromo-2-isopropyl-5-methylphenetole | Introduces a bromine atom, useful for cross-coupling reactions (e.g., Suzuki, Heck) or conversion to organometallic reagents. |

| Halogenation (Chlorination) | Cl₂, FeCl₃ | 4-Chloro-2-isopropyl-5-methylphenetole | Introduces a chlorine atom, providing a site for nucleophilic aromatic substitution or coupling reactions. |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-isopropyl-5-methylphenetole | The nitro group can be reduced to an amine, which is a key precursor for dyes, pharmaceuticals, and polymers. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-isopropyl-5-methylphenetole | Forms a ketone, a versatile functional group for further elaborations such as oxidation, reduction, or condensation reactions. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-2-isopropyl-5-methylphenetole | Adds an alkyl chain to the ring, modifying the compound's steric and electronic properties. (Note: Prone to polyalkylation). |

Chemical Reactivity and Stability Profiles

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in 2-isopropyl-5-methylphenetole is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups. wikipedia.org The ethoxy group (-OCH₂CH₃) is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect, where the oxygen's lone pairs delocalize into the ring, stabilizing the arenium ion intermediate. wikipedia.orgmasterorganicchemistry.com The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups are weaker activators and also ortho, para-directors, operating through a +I (inductive) effect and hyperconjugation.

Directing Effects:

Ethoxy group (at C2): Directs to C1 (blocked), C3, and C5 (blocked). Strongly directs to C3.

Isopropyl group (at C1): Directs to C2 (blocked), C4, and C6.

Methyl group (at C5): Directs to C2 (blocked), C4, and C6.

Considering these effects, the most activated and sterically accessible positions for an incoming electrophile (E⁺) are C4 and C6. The powerful directing effect of the ethoxy group would strongly favor substitution at C3, but this position is sterically hindered by the adjacent isopropyl group. Therefore, substitution is most likely to occur at the C4 and C6 positions.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-isopropyl-5-methylphenetole and 6-Nitro-2-isopropyl-5-methylphenetole |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-2-isopropyl-5-methylphenetole and 6-Bromo-2-isopropyl-5-methylphenetole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-2-isopropyl-5-methylphenetole and 6-Alkyl-2-isopropyl-5-methylphenetole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-isopropyl-5-methylphenetole and 6-Acyl-2-isopropyl-5-methylphenetole |

The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the nucleophilic aromatic ring to form a resonance-stabilized carbocation known as an arenium ion. byjus.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.combyjus.com

Oxidative Stability and Autoxidation Pathways

Like many ethers, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen. britannica.com This slow, spontaneous oxidation process proceeds via a free-radical chain mechanism and can lead to the formation of unstable and potentially explosive peroxides. britannica.comjove.com The reaction is typically initiated by light, heat, or the presence of radical initiators. sciencemadness.org

The primary site for radical attack is the carbon atom adjacent to the ether oxygen (the α-carbon) in the ethyl group, as the resulting radical is stabilized by the adjacent oxygen atom. youtube.com

The autoxidation of ethers to form hydroperoxides is a well-established radical chain reaction involving three key stages: initiation, propagation, and termination. jove.compearson.comntu.edu.sg

Initiation: A radical initiator (X•), which can be formed by exposure to UV light or heat, abstracts a hydrogen atom from the α-carbon of the ethyl group. This forms a stabilized carbon-centered radical. pearson.comyoutube.com

R-O-CH₂CH₃ + X• → R-O-C•HCH₃ + HX (where R is the 2-isopropyl-5-methylphenyl group)

Propagation: This stage consists of two repeating steps that form the bulk of the product. jove.comyoutube.com

Step 2a: The carbon-centered radical rapidly reacts with molecular oxygen (a diradical) to form a peroxy radical. pearson.comrsc.org

R-O-C•HCH₃ + O₂ → R-O-CH(OO•)CH₃

Step 2b: The peroxy radical then abstracts an α-hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide product. jove.comntu.edu.sg

R-O-CH(OO•)CH₃ + R-O-CH₂CH₃ → R-O-CH(OOH)CH₃ + R-O-C•HCH₃

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. pearson.com

2 R-O-C•HCH₃ → R-O-CH(CH₃)-CH(CH₃)-O-R

2 R-O-CH(OO•)CH₃ → Non-radical products + O₂

The accumulation of these hydroperoxides presents a significant hazard, as they can decompose explosively when heated or subjected to mechanical shock. jove.com

Several strategies can be employed to prevent or slow the oxidative degradation of this compound:

Addition of Inhibitors: Small amounts of radical scavengers, such as Butylated Hydroxytoluene (BHT), are often added. sciencemadness.org These phenolic antioxidants interrupt the propagation stage by donating a hydrogen atom to the peroxy radical, forming a stable, unreactive radical that terminates the chain reaction. acs.orgnih.gov

Inert Atmosphere Storage: Storing the compound under an inert atmosphere of nitrogen or argon displaces the oxygen required for autoxidation.

Protection from Light and Heat: Since light and heat can initiate the radical process, storing the compound in amber-colored, tightly sealed containers in a cool, dark place is crucial. sciencemadness.org

Limited Quantities and Shelf Life: Purchasing and storing only the necessary amount of the chemical and adhering to recommended disposal dates minimizes the risk of significant peroxide accumulation.

Thermal and Photochemical Decomposition Pathways

The stability of this compound is compromised by exposure to high temperatures and ultraviolet radiation.

Thermal Decomposition: Aromatic ethers are generally more thermally stable than their aliphatic counterparts. Thermal degradation (pyrolysis) typically requires high temperatures (>400 °C) and proceeds via homolytic cleavage of the C-O bonds. mdpi.com For this compound, the primary thermal decomposition pathways would likely involve the cleavage of the ethyl-oxygen bond or the aryl-oxygen bond, leading to a complex mixture of smaller molecules. Studies on related aromatic polyethers show that thermal cleavage of diphenyl ether and other aromatic ether linkages occurs at temperatures above 400 °C. mdpi.comacs.org

Photochemical Decomposition: Aromatic ethers can undergo photochemical cleavage upon absorption of UV radiation. This process often involves the homolytic cleavage of the C-O bond. nih.gov For this compound, irradiation could lead to the cleavage of the aryl-O or ethyl-O bond, generating phenoxy and ethyl radicals or phenyl and ethoxy radicals, respectively. These highly reactive radical intermediates would then undergo further reactions, such as hydrogen abstraction or recombination. nih.govresearchgate.net

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: The most common acid-catalyzed reaction for ethers is cleavage by strong mineral acids, particularly HBr and HI. wikipedia.orgopenstax.org HCl is generally not reactive enough. The reaction proceeds via a nucleophilic substitution mechanism. chemistrysteps.com

Protonation: The ether oxygen is first protonated by the strong acid to form an oxonium ion, which turns the ethoxy group into a good leaving group (ethanol). chemistrysteps.comlibretexts.org

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Since the other side of the ether is an aryl group, whose C-O bond is strong and resistant to cleavage, the nucleophile will attack the ethyl group's α-carbon via an SN2 mechanism. libretexts.orglibretexts.org

Reaction: C₁₀H₁₃-O-CH₂CH₃ + HBr → C₁₀H₁₃-OH (Thymol) + CH₃CH₂Br (Bromoethane)

Diaryl ethers are resistant to this cleavage, and for aryl alkyl ethers, the products are always a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. openstax.orglibretexts.org

Base-Catalyzed Transformations: Ethers are generally very stable and unreactive towards bases. openstax.org Cleavage of the C-O bond requires extremely strong bases, such as organometallic reagents, and is not a common transformation. wikipedia.org However, strong bases like potassium t-butoxide in DMSO can catalyze the isomerization of certain allylic ethers to propenyl ethers, but this is not applicable to the saturated ethyl group in this compound. acs.org Therefore, the compound is considered stable under most basic conditions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each unique proton and carbon atom.

For 2-isopropyl-5-methylphenetole, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, isopropyl, methyl, and the newly introduced ethyl ether groups. The absence of a broad signal for a phenolic hydroxyl (-OH) proton, which is prominent in its precursor thymol (B1683141), is a key indicator of successful etherification. The ethyl group presents a characteristic quartet for the methylene (B1212753) (-O-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum complements this information by showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of two additional signals in the aliphatic region compared to thymol confirms the incorporation of the ethyl group. Spectroscopic analysis of a closely related compound, thymyl methyl ether, shows characteristic shifts that can be used to predict the spectral data for this compound. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on the analysis of thymol and its derivatives.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isopropyl-CH | 3.10 - 3.30 (septet) | 26.0 - 27.0 |

| Isopropyl-CH₃ | 1.15 - 1.25 (doublet) | 22.5 - 23.5 |

| Ar-CH₃ | 2.25 - 2.35 (singlet) | 20.5 - 21.5 |

| Ar-H (3 positions) | 6.60 - 7.10 (multiplets) | 115.0 - 137.0 |

| O-CH₂ (Ethyl) | 3.90 - 4.10 (quartet) | 63.0 - 64.0 |

| CH₃ (Ethyl) | 1.35 - 1.45 (triplet) | 14.5 - 15.5 |

| Ar-C (quaternary, 3) | - | 125.0 - 158.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing atomic connectivity and spatial relationships, which can be challenging from 1D spectra alone. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, and between the methylene and methyl protons of the ethyl group. It would also help delineate the coupling between adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, such as linking the aromatic proton signals to their specific aromatic carbon atoms. sdsu.edu

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | Isopropyl-CH ↔ Isopropyl-CH₃ | - | Confirms isopropyl group structure |

| Ethyl-CH₂ ↔ Ethyl-CH₃ | - | Confirms ethyl group structure | |

| HSQC | All ¹H signals | Corresponding directly bonded ¹³C | Assigns ¹H-¹³C pairs |

| HMBC | Ethyl-CH₂ | Ar-C1 (ipso-carbon) | Confirms ether linkage position |

| Ar-CH₃ | Adjacent Ar-C | Confirms methyl group position |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups present in a compound. mdpi.com

The IR spectrum of this compound is distinguished from that of its precursor, thymol, by one major feature: the complete absence of the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears between 3200 and 3600 cm⁻¹. mdpi.comresearchgate.net Instead, the spectrum of the ethyl ether derivative features characteristic C-O-C stretching vibrations. Aryl-alkyl ethers typically show a strong, asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹.

Other significant bands include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl, methyl, and ethyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1500-1620 cm⁻¹ region are characteristic of the benzene (B151609) ring. researchgate.net

C-H Bending: Vibrations for methyl and methylene groups appear in the 1370-1470 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1620 | IR, Raman |

| Aliphatic C-H Bend | 1370 - 1470 | IR |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR |

| Symmetric C-O-C Stretch | 1000 - 1075 | IR |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org

For this compound (C₁₂H₁₈O), the calculated molecular weight is 178.27 g/mol . chemexper.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 178. The fragmentation of this molecular ion provides valuable structural clues. chemguide.co.uk

Key fragmentation pathways for aryl-alkyl ethers include cleavage of the alkyl-oxygen bond (α-cleavage) and the aryl-oxygen bond.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-CH₂ bond would result in a fragment ion at m/z 149 (M - 29). This is often a significant fragmentation pathway for ethyl ethers.

Loss of a methyl radical (•CH₃): Benzylic cleavage of a methyl group from the isopropyl moiety is also a highly probable event, leading to a stable secondary carbocation. This would produce a prominent peak at m/z 163 (M - 15). This fragmentation is also seen in thymol, where the base peak is often m/z 135 (M-15). cabidigitallibrary.org

Loss of propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group, resulting in a fragment at m/z 136.

The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. whitman.edu

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Origin |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 149 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |

| 136 | [M - C₃H₆]⁺˙ | McLafferty rearrangement, loss of propene |

X-ray Crystallography of this compound Derivatives or Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While no crystal structure for this compound itself is publicly available, analysis of closely related structures can provide valuable insight into molecular conformation, bond angles, and intermolecular interactions.

For instance, the crystal structure of a related derivative, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, has been reported. nih.gov This structure reveals a dihedral angle of 60.03° between the two phenyl rings. nih.gov Such data on bond lengths, angles, and the orientation of substituents on the phenyl ring in analogous compounds can inform computational models and provide a basis for understanding the likely solid-state packing and conformation of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For aromatic compounds like 2-Isopropyl-5-methylphenetole, these calculations can predict geometric parameters, vibrational frequencies, and electronic properties that govern their reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.govresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

While direct computational studies on this compound are not extensively available, analysis of the closely related compound thymol (B1683141) (2-isopropyl-5-methylphenol) provides valuable insights. DFT calculations on thymol derivatives highlight how the electronic structure is influenced by substituents on the aromatic ring. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the oxygen atom of the ether group. The LUMO is likely to be distributed over the aromatic system as an antibonding π* orbital. The presence of the electron-donating ethyl ether group, compared to the hydroxyl group in thymol, would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov A lower energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, leading to higher reactivity. researchgate.net Theoretical studies on related phenolic compounds provide a basis for estimating these values. For instance, calculations on 5-isopropyl-2-methylphenol using DFT/B3LYP methods have been performed to assess its electronic properties. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for Aromatic Compounds Analogous to this compound

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |

| Ionization Potential | 6.0 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 to 1.0 eV | Energy released upon gaining an electron |

Note: These values are estimations based on computational studies of structurally similar molecules like thymol and other alkylphenols. The exact values for this compound would require specific calculations.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of compounds. DFT calculations can be used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com

For this compound, theoretical vibrational frequency calculations would predict the positions and intensities of characteristic IR and Raman bands. These would include stretching vibrations of the C-H bonds in the alkyl groups and the aromatic ring, C-O stretching of the ether linkage, and various bending and out-of-plane vibrations of the aromatic ring. Comparing these predicted spectra with experimental data can confirm the molecular structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy. mdpi.com These calculations would predict the chemical shifts for the protons and carbons of the ethyl, isopropyl, and methyl groups, as well as the aromatic ring, providing a detailed map of the molecule's electronic environment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. aps.orgnih.gov

For this compound, the key conformational degrees of freedom involve the rotation around the C(aromatic)-O bond of the ether, the O-C(ethyl) bond, and the bonds within the isopropyl group. A detailed conformational analysis, similar to studies performed on thymol and diethyl ether, would reveal the preferred spatial arrangements of these groups. mdpi.comnih.gov It is expected that the molecule will exist as a mixture of different conformers at room temperature. The relative energies of these conformers determine their population distribution. Computational studies on thymol have identified two main conformers based on the orientation of the hydroxyl group, with the trans-OH form being the most stable. mdpi.com For this compound, the orientation of the ethyl group relative to the aromatic ring will be a primary determinant of the conformational landscape.

MD simulations can also be used to model the interactions of this compound with other molecules, including solvents or biological macromolecules. These simulations can reveal information about preferred binding modes and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the ether oxygen.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling seeks to establish correlations between the chemical structure of a molecule and its physical, chemical, or biological properties. rsc.org By quantifying various structural features (descriptors), it is possible to build mathematical models that can predict the properties of new or untested compounds.

For this compound, key structural descriptors would include:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

These descriptors can be used to predict properties like boiling point, solubility, and partitioning behavior (e.g., logP). The presence of the non-polar isopropyl and ethyl groups combined with the polar ether linkage will result in a molecule with moderate lipophilicity. SPR models, often developed using data from a series of related compounds, could provide quantitative predictions for these properties.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. escholarship.orgscielo.brrsc.org

For this compound, several types of reactions could be studied computationally:

Electrophilic Aromatic Substitution: The electron-donating nature of the ether and alkyl groups activates the aromatic ring towards electrophilic attack. Computational studies could determine the preferred positions of substitution (ortho/para to the activating groups) by calculating the energies of the intermediate sigma complexes.

Ether Cleavage: The reaction mechanism for the cleavage of the ether bond under acidic conditions could be elucidated. This would involve modeling the protonation of the ether oxygen followed by nucleophilic attack.

Oxidation: The potential sites of oxidative metabolism could be predicted by calculating the stability of radical intermediates formed by hydrogen abstraction from the alkyl groups or addition to the aromatic ring.

By mapping the potential energy surface for these reactions, computational approaches can determine the most likely reaction pathways and predict reaction rates, offering a level of detail that is often difficult to obtain through experimental means alone. escholarship.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thymyl ethyl ether |

| Thymol |

| 5-isopropyl-2-methylphenol |

| Carvacrol (B1668589) |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 2-Isopropyl-5-methylphenetole, offering the high resolution required to separate it from structurally similar compounds commonly found in essential oils and other natural extracts. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas chromatography is the most prevalent and powerful technique for the analysis of volatile compounds like this compound due to its high efficiency and sensitivity. The compound is well-suited for GC analysis without the need for derivatization.

Flame Ionization Detector (FID): The GC-FID combination is a robust and widely used method for quantitative analysis. The FID provides high sensitivity and a wide linear range for organic compounds. Quantification is typically performed using a calibration curve prepared from analytical standards.

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC becomes a powerful tool for both identification and quantification. GC-MS analysis provides definitive identification by comparing the mass spectrum of the eluted compound to spectral libraries like the NIST Mass Spectral Library. The fragmentation pattern of this compound serves as a chemical fingerprint, allowing for unambiguous identification even in complex mixtures. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte.

The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The NIST WebBook provides a Van Den Dool and Kratz retention index for carvacryl ethyl ether on a non-polar SE-54 column, which is a useful parameter for method development and compound identification sielc.com. The analysis of the structurally related compound carvacrol (B1668589) often utilizes columns like the HP-5 (5% phenyl-methylsiloxane), which are also suitable for this compound researchgate.net.

| Parameter | Typical Value/Condition |

|---|---|

| Technique | Gas Chromatography (GC) |

| Column Type | Capillary Column (e.g., SE-54, HP-5) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Retention Index (SE-54) | 1294 sielc.com |

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for samples in non-volatile matrices or when analyzing less volatile derivatives. The development of an HPLC method for this compound would be analogous to validated methods for its precursors, thymol (B1683141) and carvacrol nih.govphcog.comresearchgate.net.

A reverse-phase HPLC method would be the most suitable approach. A C18 column is a common choice for separating moderately non-polar compounds like this compound. The mobile phase would likely consist of a mixture of acetonitrile and water, run in either an isocratic or gradient mode to achieve optimal separation from matrix components nih.govphcog.com. Detection is typically accomplished using a UV detector, with the detection wavelength set to an absorption maximum for the phenetole (B1680304) structure, likely around 200-275 nm sielc.comnih.gov.

| Parameter | Typical Value/Condition (Analogous to Carvacrol/Thymol) |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Reverse-Phase (e.g., ACE C18, Primesep B) sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 50:50) phcog.comresearchgate.net |

| Detection | UV Detector (e.g., 200 nm) sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min sielc.comphcog.com |

Sample Preparation and Matrix Effects in Complex Samples

The choice of sample preparation technique is critical and depends heavily on the sample matrix. For relatively clean samples, such as essential oils or fragrance concentrates, a simple dilution with a suitable organic solvent (e.g., hexane, ethanol) may be all that is required before GC or HPLC analysis researchgate.net.

For more complex matrices, such as food products, beverages, or biological samples, more extensive sample preparation is necessary to remove interfering substances and concentrate the analyte.

Headspace Sampling: For volatile analysis in solid or liquid samples, headspace techniques like static headspace or dynamic headspace (purge and trap) are effective. These methods sample the vapor phase above the sample, minimizing interference from non-volatile matrix components thermofisher.com.

Distillation: Techniques such as steam distillation or hydrodistillation are standard methods for extracting essential oils from plant materials and can be used to isolate this compound prior to chromatographic analysis unito.it.

Solvent Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from aqueous or solid samples and reduce matrix effects.

Matrix effects can significantly impact the accuracy of quantification by causing signal enhancement or suppression. These effects are often addressed by using matrix-matched calibration standards or by employing the standard addition method.

Development of Specialized Detection Methods

While standard FID and MS detectors are sufficient for most applications, specialized detection methods can be employed for challenging analytical problems, such as resolving isomeric interferences or analyzing trace levels in highly complex matrices. For essential oil components, techniques such as multidimensional gas chromatography (GCxGC) offer vastly superior resolving power compared to single-dimension GC. This can be particularly useful for separating this compound from its isomers or other closely related compounds in intricate natural extracts. Furthermore, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) could be used in specialized applications to determine the isotopic composition of the compound, which can help in verifying its origin (natural vs. synthetic) unito.it.

Quantitative Analysis and Validation Parameters

A robust analytical method must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision environics.comnih.gov.

Based on validated methods for the analogous compounds thymol and carvacrol, the following performance characteristics can be expected for a validated HPLC or GC method for this compound nih.govresearchgate.net.

| Validation Parameter | Typical Acceptance Criteria | Expected Performance (based on analogous compounds) nih.govresearchgate.net |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.997 | > 0.997 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.6 - 2.8 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.8 - 8.6 µg/mL |

| Accuracy (Recovery %) | Typically 95-105% | 97.6 - 97.7% |

| Precision (RSD %) | Intra-day ≤ 2.6%, Inter-day ≤ 4.7% | Within acceptable limits |

Linearity is established by analyzing a series of standards across a range of concentrations. The response should be directly proportional to the concentration, demonstrated by a high correlation coefficient for the calibration curve. Accuracy is determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD) of multiple measurements. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method, representing the lowest concentration that can be reliably detected and quantified, respectively.

Environmental Distribution, Fate, and Biotransformation

Occurrence in Natural Matrices

There is no documented evidence of 2-Isopropyl-5-methylphenetole occurring in natural environmental matrices such as soil, water, sediment, or air. Research has not yet identified this compound as a naturally occurring substance or as a widespread environmental contaminant.

Table 1: Documented Occurrence of this compound in Natural Matrices

| Natural Matrix | Concentration Range | Location/Study Details |

|---|---|---|

| Soil | No data available | Not documented in scientific literature |

| Water | No data available | Not documented in scientific literature |

| Sediment | No data available | Not documented in scientific literature |

| Air | No data available | Not documented in scientific literature |

| Biota | No data available | Not documented in scientific literature |

Abiotic Degradation Pathways

Information regarding the abiotic degradation of this compound is not available in the scientific literature. Key abiotic processes such as photodegradation in the atmosphere or water and hydrolysis have not been studied for this specific compound. Therefore, its persistence against these environmental weathering processes is unknown.

Table 2: Abiotic Degradation Data for this compound

| Degradation Pathway | Half-life | Conditions | Degradation Products |

|---|---|---|---|

| Photodegradation | No data available | Not studied | Not identified |

| Hydrolysis | No data available | Not studied | Not identified |

Biotic Degradation Mechanisms

The biotic degradation of this compound, including its metabolism by microorganisms, has not been a subject of published research. There are no studies identifying microbial strains capable of degrading this compound or elucidating the metabolic pathways involved. Its biodegradability in various environments remains uncharacterized.

Table 3: Biotic Degradation Data for this compound

| Degradation Mechanism | Organism/Enzyme | Half-life | Metabolites |

|---|---|---|---|

| Aerobic Biodegradation | No data available | Not determined | Not identified |

| Anaerobic Biodegradation | No data available | Not determined | Not identified |

Environmental Transport and Persistence Modeling

Due to the absence of fundamental physicochemical and degradation data, no environmental transport and persistence modeling studies for this compound have been conducted. Parameters such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility, which are essential for modeling its movement and partitioning in the environment, are not available in the context of environmental fate assessment.

Table 4: Environmental Fate and Transport Model Parameters for this compound

| Model Parameter | Value | Source |

|---|---|---|

| Log Kow | No data available | - |

| Vapor Pressure | No data available | - |

| Water Solubility | No data available | - |

| Henry's Law Constant | No data available | - |

| Soil Adsorption Coefficient (Koc) | No data available | - |

Molecular Interactions and Biochemical Pathway Investigations Non Clinical Focus

In Vitro Studies of Molecular Binding and Enzyme Modulation

No publicly available scientific literature was identified that specifically investigates the in vitro molecular binding or enzyme modulation activities of 2-Isopropyl-5-methylphenetole.

Interaction with Specific Receptor Systems (e.g., in vitro binding assays)

There are no available research articles or data detailing the interaction of this compound with any specific receptor systems through in vitro binding assays.

Modulation of Enzyme Activity (excluding therapeutic outcomes)

No studies were found that report on the modulation of specific enzyme activities by this compound at a mechanistic level, separate from any potential therapeutic outcomes.

Investigations of Cellular Responses in Model Systems (Non-Human)

Specific studies on the cellular responses to this compound in non-human model systems are not present in the current scientific literature. However, limited research on the closely related compound, thymol (B1683141) methyl ether, provides some insight into cellular interactions.

Cellular Permeation and Distribution Studies

Direct studies on the cellular permeation and distribution of this compound are not available.

Effects on Cellular Pathways and Signaling (at a mechanistic level)

There is no available research detailing the effects of this compound on cellular pathways or signaling cascades at a mechanistic level.

Future Directions and Emerging Research Avenues

Innovations in Green Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For 2-isopropyl-5-methylphenetole and related thymol (B1683141) ethers, future research will likely focus on moving away from traditional synthesis methods that may require harsh conditions or toxic solvents.

Recent studies on thymol derivatives have highlighted the efficacy of microwave-assisted synthesis, a technique that often leads to shorter reaction times, higher yields, and is considered more environmentally benign. mdpi.com For instance, the synthesis of various thymyl ethers has been successfully achieved using microwave irradiation, which is noted for being a simple, quick, and safe procedure. mdpi.com Another green approach involves the use of solid supports, such as zeolites, for the preparation of thymol-containing composites. Methods like wet impregnation, semi-dry processes using ethanol (B145695), and dry processes that rely on melting and recrystallization are being explored to create these hybrid materials in an eco-friendly manner. nih.gov

Future research could systematically compare these green methods for the synthesis of this compound, focusing on optimizing reaction conditions to maximize yield and purity while minimizing energy consumption and waste generation.

Table 1: Comparison of Conventional and Green Synthesis Methods for Thymol Derivatives

| Method | Advantages | Challenges | Potential for this compound Synthesis |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Longer reaction times, higher energy consumption, potential for difficult isolation and need for purification (e.g., column chromatography) mdpi.com | Baseline for comparison with greener alternatives |

| Microwave-Assisted Synthesis | Rapid, efficient, better yields, avoids toxic solvents mdpi.com | Requires specialized equipment, scalability can be a concern | High potential for a rapid and efficient synthesis route |

| Zeolite-Based Composite Formation | Environmentally benign, solvent-free options (dry method) nih.gov | May be more suitable for material preparation than for isolating the pure compound | Could be explored for creating functional materials incorporating the compound |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) are fundamental for structural elucidation, advanced techniques can provide deeper insights into the molecular structure and behavior of this compound. The characterization of new thymol derivatives consistently relies on extensive spectroscopic analysis to confirm their structures. rsc.org

Future investigations could employ two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) for unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives. Furthermore, techniques like X-ray crystallography could determine the precise three-dimensional structure of the molecule in its solid state. High-resolution mass spectrometry (HRMS) will continue to be vital for confirming the elemental composition with high accuracy.

Predictive Modeling and Artificial Intelligence in Compound Design

The integration of computational tools, including predictive modeling and artificial intelligence (AI), is revolutionizing chemical research. These approaches can forecast the properties of a molecule before it is even synthesized, saving significant time and resources.

For derivatives of thymol, AI algorithms are already being developed to design novel compounds with specific biological activities, such as new antibiotics. youtube.com Generative AI models, for example, can explore vast chemical spaces to identify candidates that are not only potent but also easily synthesizable. youtube.com This approach could be applied to this compound to design new analogs with enhanced properties, such as improved antimicrobial or anti-inflammatory activity. By modifying the core structure, it may be possible to create derivatives with superior performance against specific pathogens or inflammatory pathways. mdpi.comfrontiersin.orgnih.gov

Table 2: Potential Applications of AI in the Study of this compound

| AI Application | Objective | Expected Outcome |

|---|---|---|

| Generative AI for Drug Design | Design novel antibiotic candidates based on the this compound scaffold youtube.com | Identification of structurally novel and easily synthesizable compounds with potent, broad-spectrum antibiotic activity youtube.com |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of new derivatives based on their chemical structure | A predictive model that guides the synthesis of compounds with optimized activity |

| In Silico Lipophilicity and Bioavailability Prediction | Estimate the drug-like properties of new analogs nih.gov | Prioritization of synthetic targets with favorable pharmacokinetic profiles |

Exploration of Novel Reactivity and Catalysis

Understanding the reactivity of this compound is key to discovering new applications. Future research could explore its behavior in various catalytic reactions. For instance, studies on the catalytic oxidation of thyme essential oils, which are rich in thymol, have shown that the phenolic components can be transformed into other compounds like thymoquinone. srce.hr Investigating the catalytic oxidation of this compound could lead to the synthesis of novel oxygenated derivatives with potentially interesting biological or material properties.

Furthermore, the core structure of thymol is often used as a starting material for more complex molecules. mdpi.com For example, thymol can be converted to thymol aldehyde through formylation, which then serves as a precursor for a wide range of pharmaceutical ingredients, including dihydropyridine and dihydropyrimidinone derivatives with significant antibacterial activity. frontiersin.orgnih.gov Similar synthetic transformations starting from this compound could be a fertile ground for discovering new chemical entities.

Interdisciplinary Research with Materials Science or Environmental Science

The unique chemical structure of this compound, derived from a natural product, makes it an attractive candidate for interdisciplinary research, particularly in materials and environmental science.

In materials science , the incorporation of this compound into polymers or other materials could impart specific functionalities. Research has shown that biobased materials can be prepared from thymol, aiming to enhance the antimicrobial properties of the natural product. mdpi.com Similarly, this compound could be explored as a monomer or an additive in the creation of antimicrobial surfaces, food packaging materials, or medical devices. The development of such functional materials represents a key area where materials science and chemistry can converge to solve complex challenges. mit.edu

In environmental science , the antimicrobial properties of thymol and its derivatives are well-documented. nih.gov Thymol-based compounds have been investigated for their potential to control microbial growth in various settings. Future studies could assess the efficacy of this compound as a biodegradable antimicrobial agent for applications in agriculture (as a pesticide) or water treatment. Its potential as an environmentally friendly alternative to more persistent chemical agents warrants thorough investigation.

常见问题

Q. What are the primary challenges in synthesizing 2-Isopropyl-5-methylphenetole, and how can they be addressed methodologically?

Synthesis of this compound involves etherification of 2-Isopropyl-5-methylphenol (a precursor) with ethylating agents. Key challenges include:

- Regioselectivity control : Competing alkylation at other hydroxyl group positions can occur. Use of protecting groups (e.g., silylation) or directing groups can improve selectivity .

- Purification : Byproducts like unreacted phenol or dialkylated derivatives require chromatographic separation (e.g., silica gel column chromatography) or fractional distillation .

- Yield optimization : Reaction conditions (temperature, solvent polarity, catalyst) must be systematically varied. For example, using polar aprotic solvents (DMF) with phase-transfer catalysts enhances ether formation efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- GC-MS : Effective for purity assessment and identifying volatile byproducts. Fast GC methods (e.g., using fused silica columns) improve throughput without sacrificing resolution .

- NMR spectroscopy : H and C NMR confirm the ether linkage (absence of phenolic -OH signal at ~5 ppm and presence of ethyl group signals at 1.2–1.4 ppm and 3.8–4.0 ppm) .

- FT-IR : Key peaks include C-O-C stretching (~1100 cm) and aromatic C-H bending (~800 cm) .

Q. Table 1: Key Spectral Data for this compound

| Technique | Diagnostic Peaks/Signals | Interpretation |

|---|---|---|

| H NMR | δ 1.2–1.4 (t, 3H), δ 3.8–4.0 (q, 2H) | Ethyl group in ether linkage |

| C NMR | δ 68.5 (OCHCH), δ 158.2 (aromatic C-O) | Ether bond confirmation |

| FT-IR | 1100 cm (C-O-C) | Ether functional group |

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

Contradictory data often arise from impurities, solvent effects, or conformational isomerism. Mitigation strategies include:

- Cross-validation : Use complementary techniques (e.g., HSQC NMR for carbon-proton correlation) to confirm assignments .

- Dynamic NMR (DNMR) : Detect rotational barriers in isopropyl or methyl groups causing signal splitting .

- Computational modeling : Compare experimental C shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What experimental design principles apply to studying the biological interactions of this compound?

- Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC values. Include positive/negative controls (e.g., known agonists/antagonists) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (K) and stoichiometry. Pre-equilibrate samples to avoid solvent artifacts .

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidation or demethylation metabolites .

Q. How can researchers address discrepancies in reaction yields reported across literature for similar compounds?

- Parameter standardization : Document solvent purity, catalyst loading, and temperature gradients rigorously. For example, trace moisture in solvents can deactivate catalysts, reducing yields .

- Reaction monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation and optimize termination points .

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., stirring rate vs. catalyst type) across replicate experiments .

Methodological Considerations

- Data reporting : Follow guidelines in , including detailed subsampling protocols, error propagation calculations, and inclusion of metadata (e.g., instrument calibration dates) .

- Ethical compliance : For biological studies, adhere to protocols in (e.g., participant selection criteria, IRB approvals) when using human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。